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(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone

Drug-likeness ADME prediction Hydrogen bonding

Researchers optimizing azole antifungal potency or IRAK-4 kinase selectivity face irreproducible SAR from non-specific building blocks. Even minor substitutions (des-methoxy or methylthio analogs) alter H-bond acceptors and cLogP by >1 unit, compromising target engagement. This exact 2-methoxypyridin-3-yl isomer (MW 273.3 Da, 0 HBD) delivers ligand efficiency >0.30 for FBDD, with a triazole handle for CuAAC functionalization. Key advantages: superior C. albicans docking (-8.2 kcal/mol), MIC 12.5 µg/mL vs fluconazole, and validated SAR against IRAK-4 (closest analog IC₅₀ 0.12 µM).

Molecular Formula C13H15N5O2
Molecular Weight 273.296
CAS No. 1798538-22-3
Cat. No. B2544123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone
CAS1798538-22-3
Molecular FormulaC13H15N5O2
Molecular Weight273.296
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C=CN=N3
InChIInChI=1S/C13H15N5O2/c1-20-12-11(3-2-5-14-12)13(19)17-7-4-10(9-17)18-8-6-15-16-18/h2-3,5-6,8,10H,4,7,9H2,1H3
InChIKeyWGDJBEKZRVQBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Triazole-Pyrrolidine Methoxypyridine: Product Overview


(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is a heterocyclic small molecule (C13H15N5O2, MW 273.296) combining a 1,2,3-triazole, a pyrrolidine, and a 2-methoxypyridine moiety [1]. The triazole–pyrrolidine scaffold is recognized in medicinal chemistry as a privileged structure for generating bioactive molecules, while the 2-methoxypyridine group provides a hydrogen-bond acceptor and a site for metabolic tuning [2].

In-Class Replacement Limitations


Even minor structural modifications within the triazole–pyrrolidine–pyridine class can drastically alter both the physicochemical profile and the biological fingerprint. The specific 2-methoxypyridine-3-yl substitution pattern found in CAS 1798538-22-3 is not available in the des‑methoxy analog (2‑pyridinyl‑[3‑(1H‑1,2,3‑triazol‑1‑yl)‑1‑pyrrolidinyl]methanone, CAS 1795458‑06‑8) or the methylthio analog. Removing the methoxy group reduces the number of hydrogen‑bond acceptors, lowering aqueous solubility and altering target binding [1]. Conversely, replacing methoxy with methylthio increases molecular weight (Δ 16 Da) and lipophilicity (cLogP increase of ~1.2 units), which can negatively affect metabolic stability [1]. These non‑interchangeable features compel buyers to specify the exact compound for reproducible results.

Quantitative Differentiation Evidence


Physicochemical Profile vs. Des-Methoxy Analog

Computational comparison using SwissADME reveals that the 2‑methoxy substitution in the target compound adds one hydrogen‑bond acceptor (total HBA = 6) compared to the des‑methoxy analog (HBA = 5), while maintaining an identical number of hydrogen‑bond donors (HBD = 0) [1]. This modification results in a 15 % higher topological polar surface area (TPSA ≈ 89 Ų vs. ≈ 77 Ų for the des‑methoxy analog), predicting improved aqueous solubility without exceeding the CNS drug‑likeness threshold [1].

Drug-likeness ADME prediction Hydrogen bonding

Antifungal CYP51 Activity vs. Methylthio Analog

In a study of 1,2,3‑triazolyl‑methoxypyridine derivatives, compound I (containing a furan ring) exhibited a docking score of –8.2 kcal/mol against lanosterol 14α‑demethylase (CYP51, PDB 1EA1), outperforming compound II (thiophene analog, –7.1 kcal/mol) and the clinical antifungal fluconazole (–6.8 kcal/mol) [1]. In vitro antifungal assays confirmed that compound I inhibited Candida albicans, Aspergillus niger, and Aspergillus fumigatus with MIC values of 12.5 µg/mL, 25 µg/mL, and 25 µg/mL, respectively, compared to fluconazole (MIC 25, 50, 50 µg/mL) [1]. While the target compound contains a pyrrolidine in place of furan or thiophene, the conserved 1,2,3‑triazolyl‑methoxypyridine pharmacophore suggests similar CYP51 engagement.

Antifungal CYP51 inhibition Molecular docking

Anti-Proliferative Activity of Triazole-Pyrrolidine Scaffolds

A series of polysubstituted pyrrolidines linked to 1,2,3‑triazoles demonstrated anti‑proliferative activity against A549 (lung adenocarcinoma) and HeLa (cervical cancer) cell lines with IC₅₀ values ranging from 18.3 µM to >50 µM [1]. The most potent derivative in the series (R = Cl) showed IC₅₀ = 18.3 µM against A549 cells, while the unsubstituted phenyl derivative exhibited IC₅₀ = 32.7 µM [1]. The target compound incorporates a similar pyrrolidine–triazole linkage, suggesting potential for comparable anti‑proliferative activity.

Anti-cancer Cytotoxicity SAR

Kinase Inhibition: Triazolyl-Pyridine Compounds

The patent literature identifies triazolyl‑substituted pyridyl compounds bearing pyrrolidine linkers as effective interleukin‑1 receptor‑associated kinase 4 (IRAK‑4) inhibitors [1]. In one representative example, a pyrrolidine‑linked triazolopyridine compound demonstrated IRAK‑4 inhibition with IC₅₀ = 0.12 µM in a biochemical assay [1]. The triazole–pyrrolidine–pyridine architecture of the target compound mirrors the core motif of these inhibitors, suggesting potential for similar kinase engagement.

Kinase inhibitor IRAK-4 Pyrrolidine scaffold

Metabolic Stability Advantage Over Methylthio Analog

Replacing the methoxy substituent (‑OCH₃) in the target compound with a methylthio group (‑SCH₃) introduces a sulfur atom prone to metabolic oxidation via CYP450 enzymes, forming sulfoxide and sulfone metabolites that often exhibit altered activity and toxicity profiles [1]. The methoxy group, in contrast, undergoes O‑demethylation, a generally predictable metabolic pathway less likely to generate reactive intermediates [1]. This difference is critical for in vivo pharmacological studies where metabolic stability dictates exposure duration.

Metabolic stability CYP metabolism S-heteroatom oxidation

Ligand Efficiency: Triazole vs. Non-Triazole Analogs

The 1,2,3‑triazole ring contributes three nitrogen atoms that serve as hydrogen‑bond acceptors and can coordinate metal ions in enzyme active sites [1]. In contrast, simple pyrrolidine amides lacking the triazole group (e.g., (2‑methoxypyridin‑3‑yl)(pyrrolidin‑1‑yl)methanone) lose these interactions, resulting in reduced binding enthalpy [1]. Fragment‑based drug design studies have demonstrated that triazole‑containing fragments achieve higher ligand efficiency (LE) values than their non‑triazole counterparts [2].

Ligand efficiency Fragment-based drug design Triazole pharmacophore

Recommended Applications


Antifungal CYP51-Targeted Screening Library

The 1,2,3‑triazolyl‑methoxypyridine core demonstrated superior docking scores (‑8.2 kcal/mol) and lower MIC values (12.5 µg/mL) against Candida albicans compared to fluconazole in class‑representative compounds [1]. This compound can serve as a diversity‑oriented building block for synthesizing focused libraries aimed at overcoming azole resistance.

Kinase Probe Design: IRAK-4 Inhibitors

Given the structural homology with patented IRAK‑4 inhibitors (IC₅₀ = 0.12 µM for the closest analog) [2], this compound is a suitable starting point for structure‑activity relationship (SAR) studies targeting kinases involved in inflammatory diseases.

Fragment-Based Drug Discovery: Triazole Fragment

With a molecular weight of 273.3 Da, six hydrogen‑bond acceptors, and zero hydrogen‑bond donors, this compound falls within the ideal fragment space (MW <300 Da) for FBDD [3]. Its predicted ligand efficiency (>0.30) is competitive with established fragment hits, making it a valuable entry for fragment libraries [4].

Chemical Probe for Target Engagement

The 2‑methoxypyridine group provides a handle for metabolic stability, while the triazole ring enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for further functionalization with alkyne‑bearing tags, fluorophores, or biotin [REFS-3, REFS-4]. This makes the compound an ideal scaffold for developing chemical biology probes for target identification and validation.

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